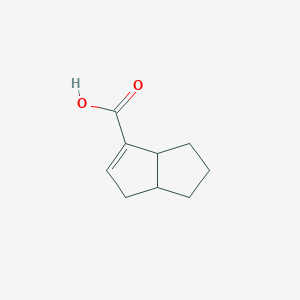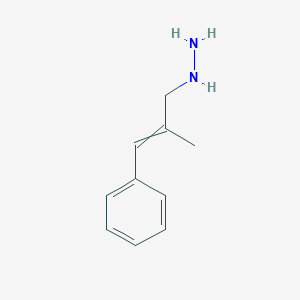![molecular formula C24H19N5 B14348729 5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine CAS No. 93676-20-1](/img/structure/B14348729.png)
5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine is a complex organic compound known for its unique structural properties It features a quinazoline core substituted with a phenanthrene-derived imine group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2,4-diaminoquinazoline with phenanthrene-9-carbaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the phenanthrene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anticancer properties, given its ability to interact with DNA and proteins.
作用機序
The mechanism of action of 5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer effects. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine: Lacks the methyl group at the 5-position.
5-Methyl-6-{(E)-[(naphthalen-1-yl)imino]methyl}quinazoline-2,4-diamine: Contains a naphthalene moiety instead of phenanthrene.
Uniqueness
5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine is unique due to the presence of both the phenanthrene and quinazoline moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and materials science.
特性
CAS番号 |
93676-20-1 |
|---|---|
分子式 |
C24H19N5 |
分子量 |
377.4 g/mol |
IUPAC名 |
5-methyl-6-(phenanthren-9-yliminomethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C24H19N5/c1-14-16(10-11-20-22(14)23(25)29-24(26)28-20)13-27-21-12-15-6-2-3-7-17(15)18-8-4-5-9-19(18)21/h2-13H,1H3,(H4,25,26,28,29) |
InChIキー |
IVIDGMANUWGLJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C=NC3=CC4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


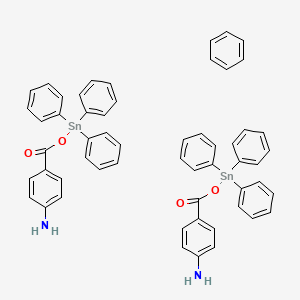
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)


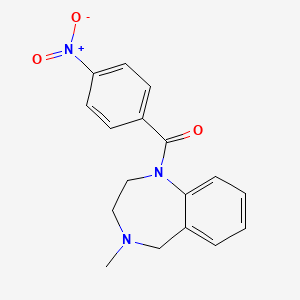
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
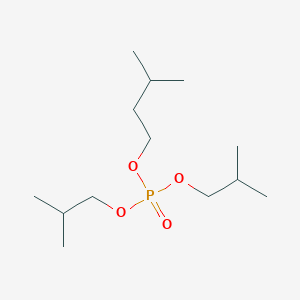
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
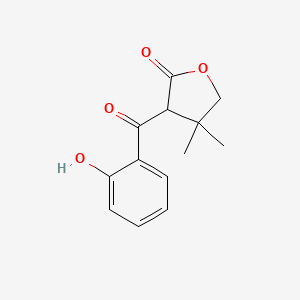
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
